molecular formula C2H6S B3333751 Dimethyl-13C2 sulfide CAS No. 136321-14-7

Dimethyl-13C2 sulfide

Cat. No. B3333751
CAS RN: 136321-14-7
M. Wt: 64.12 g/mol
InChI Key: QMMFVYPAHWMCMS-ZDOIIHCHSA-N
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Description

Dimethyl-13C2 sulfide is a stable isotope with 99 atom % 13C . It has a linear formula of 13CH3S13CH3 . The CAS Number is 136321-14-7 and the molecular weight is 64.12 .


Molecular Structure Analysis

The molecular structure of Dimethyl-13C2 sulfide is represented by the linear formula 13CH3S13CH3 . This indicates that it consists of two carbon (13C) atoms, six hydrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

Dimethyl-13C2 sulfide has a boiling point of 38 °C (lit.) and a melting point of -98 °C (lit.) . It has a density of 0.873 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .

Safety and Hazards

Dimethyl sulfide, a related compound, is highly flammable and may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective gloves, clothing, and eye protection should be worn when handling this compound .

properties

IUPAC Name

(113C)methylsulfanyl(113C)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480324
Record name Dimethyl-13C2 sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-13C2 sulfide

CAS RN

136321-14-7
Record name Dimethyl-13C2 sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136321-14-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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